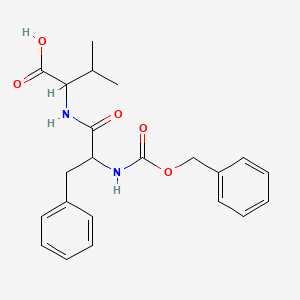
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine: is a synthetic nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The key steps are as follows:
Protection of Hydroxyl Groups: The ribofuranosyl moiety is protected using acetyl and p-toluoyl groups.
Fluorination: The 3’-hydroxyl group is selectively fluorinated to introduce the fluoro group.
Coupling Reaction: The protected ribofuranosyl derivative is coupled with 6-chloro-9H-purine under specific conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Oxidized derivatives of the ribofuranosyl moiety.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its ability to interfere with nucleic acid synthesis. It serves as a tool to understand the mechanisms of DNA and RNA synthesis and repair.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets viral DNA polymerase and reverse transcriptase, preventing the replication of viral genomes. In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methyluridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-fluorouridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methoxyluridine
Comparison: Compared to these similar compounds, 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine exhibits unique antiviral and anticancer properties due to the presence of the chloro group in the purine ring. This structural difference enhances its ability to inhibit viral enzymes and induce apoptosis in cancer cells, making it a more potent therapeutic agent.
Propiedades
Fórmula molecular |
C20H18ClFN4O5 |
|---|---|
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
[4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3 |
Clave InChI |
ZGDFADBOEZXSJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)



![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)





![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)
